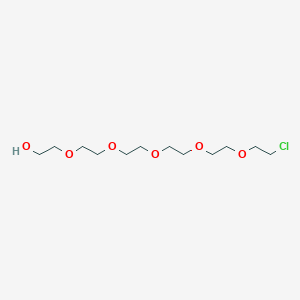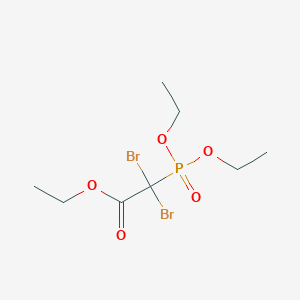
1,2-Diiodo-4,5-dinitrobenzene
Übersicht
Beschreibung
1,2-Diiodo-4,5-dinitrobenzene is an organic compound with the molecular formula C6H2I2N2O4 It is a derivative of benzene, where two iodine atoms and two nitro groups are substituted at the 1,2 and 4,5 positions, respectively
Wissenschaftliche Forschungsanwendungen
1,2-Diiodo-4,5-dinitrobenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving nitroaromatic compounds.
Medicine: Research into its potential use as a radiolabeled compound for diagnostic imaging or as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including polymers and dyes, due to its unique electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Diiodo-4,5-dinitrobenzene can be synthesized through a multi-step process involving the nitration and iodination of benzene derivatives. One common method involves the nitration of 1,2-dinitrobenzene followed by iodination. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the iodination can be achieved using iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Diiodo-4,5-dinitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of nitro groups makes the benzene ring less reactive towards electrophilic substitution, but the iodine atoms can be replaced under specific conditions.
Nucleophilic Aromatic Substitution:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium hydroxide in a polar aprotic solvent like dimethyl sulfoxide.
Reduction: Reducing agents like tin and hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Electrophilic Aromatic Substitution: Halogenated derivatives of this compound.
Nucleophilic Aromatic Substitution: Substituted derivatives with nucleophiles replacing the iodine atoms.
Reduction: 1,2-diamino-4,5-dinitrobenzene or 1,2-diamino-4,5-diiodobenzene, depending on the extent of reduction.
Wirkmechanismus
The mechanism of action of 1,2-diiodo-4,5-dinitrobenzene involves its interaction with molecular targets through its nitro and iodine substituents. The nitro groups can participate in redox reactions, while the iodine atoms can undergo substitution reactions. These interactions can affect various biochemical pathways and cellular processes, making the compound useful in studying enzyme mechanisms and cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dinitrobenzene: Lacks the iodine substituents, making it less reactive in certain substitution reactions.
1,3-Dinitrobenzene: Has nitro groups at different positions, leading to different reactivity and applications.
1,4-Dinitrobenzene: Symmetrical arrangement of nitro groups, resulting in different physical and chemical properties.
Uniqueness
1,2-Diiodo-4,5-dinitrobenzene is unique due to the presence of both iodine and nitro groups, which confer distinct reactivity and potential applications. The combination of these substituents allows for a wide range of chemical transformations and makes the compound valuable in various fields of research.
Eigenschaften
IUPAC Name |
1,2-diiodo-4,5-dinitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2I2N2O4/c7-3-1-5(9(11)12)6(10(13)14)2-4(3)8/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQQACPCRNDISO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)I)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2I2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454090 | |
| Record name | 1,2-diiodo-4,5-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29270-47-1 | |
| Record name | 1,2-diiodo-4,5-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-{[2-(Benzyloxy)benzoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B3050796.png)





